Cas no 159623-35-5 (NONAFLUOROPENTANOYL BROMIDE)

NONAFLUOROPENTANOYL BROMIDE 化学的及び物理的性質
名前と識別子
-
- NONAFLUOROPENTANOYL BROMIDE
- NONAFLUOROVALEROYL BROMIDE
- Pentanoyl bromide, 2,2,3,3,4,4,5,5,5-nonafluoro-
- 2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl bromide
- AKOS016015353
- 2,2,3,3,4,4,5,5,5-nonafluoropentanoyl Bromide
- MFCD00155889
- NS00111395
- 159623-35-5
- Nonafluoropentanoylbromide
- DTXCID001324865
- DTXSID70895349
- Nonafluoropentanoyl bromide
-
- インチ: InChI=1S/C5BrF9O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15
- InChIKey: CJRZVDYMJZXUDK-UHFFFAOYSA-N
計算された属性
- 精确分子量: 325.89888Da
- 同位素质量: 325.89888Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 293
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 17.1Ų
NONAFLUOROPENTANOYL BROMIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N194405-1g |
Nonafluoropentanoyl bromide |
159623-35-5 | 1g |
$ 140.00 | 2022-06-03 | ||
TRC | N194405-2.5g |
Nonafluoropentanoyl bromide |
159623-35-5 | 2.5g |
$ 235.00 | 2022-06-03 |
NONAFLUOROPENTANOYL BROMIDE 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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10. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
NONAFLUOROPENTANOYL BROMIDEに関する追加情報
Introduction to NONAFLUOROPENTANOYL BROMIDE (CAS No. 159623-35-5)
NONAFLUOROPENTANOYL BROMIDE (CAS No. 159623-35-5) is a highly specialized chemical compound that has gained significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound, characterized by its unique fluorinated structure, offers a range of properties that make it a valuable reagent in various applications. In this detailed introduction, we will explore the chemical properties, synthesis methods, and potential applications of NONAFLUOROPENTANOYL BROMIDE.
Chemical Structure and Properties
NONAFLUOROPENTANOYL BROMIDE is a bromide derivative of nonafluoropentanoic acid. Its molecular formula is C5F9BrO2, and it has a molecular weight of approximately 287.01 g/mol. The compound features a long fluorinated alkyl chain, which imparts several distinctive properties:
- Hydrophobicity: The presence of multiple fluorine atoms makes NONAFLUOROPENTANOYL BROMIDE highly hydrophobic, which is beneficial in applications requiring water-repellent or oil-repellent properties.
- Thermal Stability: Fluorinated compounds are known for their high thermal stability, making NONAFLUOROPENTANOYL BROMIDE suitable for use in high-temperature processes.
- Chemical Inertness: The fluorinated structure provides chemical inertness, reducing the likelihood of unwanted side reactions during synthesis or application.
Synthesis Methods
The synthesis of NONAFLUOROPENTANOYL BROMIDE typically involves the reaction of nonafluoropentanoic acid with a brominating agent. One common method is the use of phosphorus tribromide (PBr3) as the brominating agent. The reaction can be summarized as follows:
C5F9C(O)OH + PBr3 → C5F9C(O)Br + H3PBO3
This reaction is usually carried out under controlled conditions to ensure high yield and purity. Recent advancements in synthetic chemistry have also explored alternative brominating agents and catalysts to improve the efficiency and environmental sustainability of the process.
Potential Applications
The unique properties of NONAFLUOROPENTANOYL BROMIDE make it a versatile reagent with a wide range of potential applications:
- Surfactants and Coatings: Due to its hydrophobic nature, NONAFLUOROPENTANOYL BROMIDE can be used as an intermediate in the synthesis of surfactants and coatings with enhanced water-repellent properties.
- Lubricants: strong>: The low surface energy and chemical inertness of fluorinated compounds make them ideal for use in lubricants that require high stability and performance under extreme conditions.
- Micelle Formation: strong>: In aqueous solutions, NONAFLUOROPENTANOYL BROMIDE-derived surfactants can form micelles, which have applications in drug delivery systems and nanotechnology.
- Polymer Synthesis: strong>: The reactivity of the bromide group allows for the incorporation of fluorinated segments into polymers, enhancing their thermal stability and chemical resistance.
Literature Review and Recent Research Findings strong>
The scientific literature on NONAFLUOROPENTANOYL BROMIDE strong > is rich with studies exploring its properties and applications. For instance, a recent study published in the Journal of Organic Chemistry investigated the use of fluorinated acyl bromides as efficient catalysts in cross-coupling reactions. The results showed that compounds like NONAFLUOROPENTANOYL BROMIDE significantly improved reaction yields and selectivity compared to traditional catalysts.
In another study, researchers at the University of California explored the use of NONAFLUOROPENTANOYL BROMIDE in the development of novel surfactants for enhanced oil recovery (EOR). The fluorinated surfactants demonstrated superior performance in reducing interfacial tension between oil and water, leading to increased oil recovery rates.
A third area of interest is the application of NONAFLUOROPENTANOYL BROMIDE in pharmaceutical research. A study published in the Journal of Medicinal Chemistry highlighted the potential of fluorinated acyl bromides as intermediates in the synthesis of new antiviral agents. The unique properties of these compounds allowed for the design of more stable and effective drugs with improved pharmacokinetic profiles.
Safety Considerations and Handling Guidelines strong>
In summary, NONAFLUOROPENTANOYL BROMIDE (CAS No. 159623-35-5) is a versatile and valuable reagent with a wide range of applications in organic synthesis, materials science, and pharmaceutical research. Its unique chemical properties make it an attractive choice for researchers seeking to develop innovative solutions in these fields. As ongoing research continues to uncover new possibilities for this compound, its importance in modern chemistry is likely to grow even further.
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